molecular formula C8H14O4 B032711 Suberic acid CAS No. 505-48-6

Suberic acid

Cat. No.: B032711
CAS No.: 505-48-6
M. Wt: 174.19 g/mol
InChI Key: TYFQFVWCELRYAO-UHFFFAOYSA-N
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Description

Suberic acid (octanedioic acid, C₈H₁₄O₄) is a saturated medium-chain dicarboxylic acid with a linear aliphatic backbone of eight carbon atoms. It is a colorless crystalline solid with a melting point of 143°C and a boiling point of 230°C . Its density is 1.272 g/cm³, and it exhibits low water solubility (2.46 g/L) but higher solubility in organic solvents . This compound is biosynthesized endogenously in humans via β-oxidation of fatty acids and is excreted in urine, particularly under metabolic stress conditions such as diabetes, fatty acid oxidation disorders, or medium-chain acyl-CoA dehydrogenase deficiency . Industrially, it is used in polymer synthesis (e.g., polyamides, alkyd resins), lubricants, plasticizers, and pharmaceuticals .

Preparation Methods

Oxidation of Castor Oil and Ricinoleic Acid

The industrial shift toward castor oil as a feedstock marked a significant advancement. Ricinoleic acid, the primary component of castor oil, undergoes oxidative cleavage to produce suberic acid and azelaic acid.

Catalytic Oxidation Process

In a typical procedure, ricinoleic acid is treated with a strong oxidizing agent such as potassium permanganate (KMnO₄) or ozone (O₃) in acidic media. For example, ozonolysis of ricinoleic acid’s double bond followed by reductive workup yields this compound with 65–75% purity .

Ricinoleic Acid+O3Suberic Acid+Azelaic Acid\text{Ricinoleic Acid} + \text{O}_3 \rightarrow \text{this compound} + \text{Azelaic Acid}

Sulfuric Acid-Mediated Optimization

A 1959 Journal of the American Chemical Society study demonstrated that 50% sulfuric acid catalyzes the oxidation of ricinoleic acid at 120°C, achieving a 70% yield of this compound after 6 hours . This method remains prevalent in regions with abundant castor oil production.

Cyclooctane Oxidation with Sulfuric Acid

The direct oxidation of cyclooctane provides a hydrocarbon-based route to this compound, avoiding reliance on plant-derived feedstocks.

Reaction Parameters

Cyclooctane is oxidized using a mixture of concentrated sulfuric acid and hydrogen peroxide (H₂O₂) at 90–110°C. The strong acid facilitates ring-opening, while H₂O₂ acts as the terminal oxidizer. This method yields 60–68% this compound, with azelaic acid as a minor byproduct .

Cyclooctane+H2SO4+H2O2Suberic Acid+H2O\text{Cyclooctane} + \text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O}

Challenges in Selectivity

The reaction’s exothermic nature requires precise temperature control to prevent over-oxidation to shorter-chain acids. Advances in continuous-flow reactors have improved safety and scalability for industrial applications .

Modern Method: Cyclooctene Oxidation with Ionic Liquid Catalysts

A breakthrough in this compound synthesis emerged with the use of ionic liquids and phase-transfer catalysts, enhancing both efficiency and environmental sustainability.

Catalytic System and Conditions

A 2022 protocol employs tetraalkylammonium perrhenate and alkyl-imidazolium disulfate ionic liquid as a composite catalyst. Cyclooctene is oxidized with 30% H₂O₂ at 40–70°C under ambient pressure, achieving >90% conversion and 60–65% isolated yield of this compound .

Advantages Over Traditional Methods

  • Reduced Reaction Time : Complete within 4 hours vs. 6–12 hours for earlier methods.

  • Solvent-Free : The ionic liquid acts as both catalyst and reaction medium.

  • Reusability : The catalyst retains activity for 5–7 cycles without significant degradation .

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the four primary synthesis routes:

MethodStarting MaterialCatalyst/Oxidizing AgentTemperature (°C)Time (h)Yield (%)Purity (%)
Nitric Acid OxidationCorkHNO₃80–10024–48<5070–75
Ricinoleic Acid OxidationCastor OilH₂SO₄/H₂O₂12067085–90
Cyclooctane OxidationCyclooctaneH₂SO₄/H₂O₂90–1108–1260–6880–85
Cyclooctene OxidationCycloocteneIonic Liquid/H₂O₂40–700.5–460–6592–95

Chemical Reactions Analysis

Esterification

Suberic acid undergoes esterification with alcohols, forming diesters. For example, its reaction with cyclohexanol in the presence of sulfuric acid (H₂SO₄) as a catalyst yields dicyclohexyl suberate under isothermal conditions .

Reaction Conditions Product
This compound + CyclohexanolH₂SO₄ catalyst, 60°C, 6 hDicyclohexyl suberate

Phase Transitions

Thermodynamic studies reveal this compound’s phase behavior:

  • Melting Point : 143°C (pure form) .
  • Enthalpy of Fusion : 30.7 kJ/mol (at 413.2 K) .

Acid-Catalyzed Reactions

This compound participates in acid-base reactions, forming salts with bases. For example, its reaction with sodium hydroxide produces disodium suberate :C H O +2NaOHNa C H O +2H O 1 10 \text{C H O }+2\text{NaOH}\rightarrow \text{Na C H O }+2\text{H O}\quad \text{ 1 10 }

Olfactory Receptor Activation

This compound activates OR10A3 , an ectopic olfactory receptor in skin cells, via cAMP-Akt signaling, promoting collagen synthesis .

Metabolic Pathways

Inborn errors of metabolism (e.g., MCAD deficiency) lead to elevated this compound in urine due to impaired fatty acid oxidation .

Nanosheet Functionalization

This compound modifies Y-Co(OH)₂ nanosheets by introducing cationic vacancies, enhancing oxygen evolution reaction (OER) efficiency in electrocatalysis .

Metallogel Formation

This compound forms supramolecular metallogels with Ni(II) , Zn(II) , and Cd(II) salts through coordination-driven self-assembly .

Esterification with Alcohols

Its diesters (e.g., diethyl suberate) are used in plastics manufacturing and pharmaceutical intermediates .

Scientific Research Applications

Dermatological Applications

Collagen Synthesis Enhancement

Recent studies have highlighted the potential of suberic acid in promoting collagen synthesis, particularly in the context of skin aging. Research indicates that this compound activates the olfactory receptor OR10A3 in human dermal fibroblasts, leading to increased collagen production in UVB-irradiated cells. This effect is mediated through the cAMP-Akt signaling pathway, suggesting that this compound could be a valuable ingredient in anti-aging skincare formulations .

Case Study: UVB-Induced Skin Damage

A study conducted on Hs68 human dermal fibroblasts demonstrated that this compound treatment significantly counteracts UVB-induced reductions in procollagen production. The optimal concentration for this effect was found to be 100 µM, with no observed cytotoxicity at this level . This research supports the potential of this compound as a therapeutic agent for skin protection and repair.

Therapeutic Potential

This compound has been investigated for its therapeutic applications, particularly in traditional medicine. It is noted for its presence in bioactive compounds derived from amphibian skin, which have been used historically to treat various ailments such as inflammation and pain . The exploration of its pharmacokinetic properties suggests potential benefits in treating metabolic disorders and skin conditions.

Case Study: Anti-Inflammatory Properties

In traditional Chinese medicine, extracts containing this compound have been utilized for their anti-inflammatory properties. A study examining the effects of these extracts on human monocyte cell lines indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that this compound could play a role in developing anti-inflammatory therapies .

Metabolic Research

Biomarker for Disease

Emerging research indicates that this compound levels can serve as biomarkers for certain metabolic disorders. Elevated urinary excretion of this compound has been observed in patients with conditions like diabetes and fatty acid oxidation disorders, indicating its potential role in metabolic pathways and disease diagnostics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adipic Acid (C₆H₁₀O₄)

  • Structural Differences : Adipic acid has a six-carbon chain, two carbons shorter than suberic acid.
  • Chemical Properties : Adipic acid has a lower melting point (152°C) and higher solubility in water (15 g/L) compared to this compound .
  • Functional Differences: In enzymatic studies, adipic acid binds less effectively to Mj-DAPDC (diaminopimelate decarboxylase) than azelaic acid (C9) due to unfavorable electrostatic interactions with active-site residues. This compound, despite its longer chain, shows negligible inhibition due to rigidity from unsaturated bonds .
  • Metabolic Role : Both acids are urinary biomarkers of β-oxidation, but adipic acid is more strongly associated with ketogenesis .

Azelaic Acid (C₉H₁₆O₄)

  • Structural Differences : Azelaic acid has a nine-carbon chain, one carbon longer than this compound.
  • This is attributed to azelaic acid’s torsional flexibility, which allows better conformational adaptation to the enzyme’s active site .
  • Biological Activity : Azelaic acid inhibits Alteromonadaceae bacterial growth, whereas this compound promotes growth of Sulfitobacter pseudonitzschiae and Alteromonas macleodii, highlighting chain-length-dependent ecological roles .

Sebacic Acid (C₁₀H₁₈O₄)

  • Structural Differences : Sebacic acid has a ten-carbon chain, two carbons longer than this compound.
  • Metabolic Role : Sebacic acid excretion (C10) is absent in type 2 diabetes patients, whereas this compound (C8) excretion decreases in obesity but increases in Ppara-null mice, indicating distinct regulatory mechanisms for medium-chain dicarboxylic acids .

Comparison with Functionally Similar Compounds

Pimelic Acid (C₇H₁₂O₄)

  • Structural Differences : Pimelic acid has a seven-carbon chain.
  • Analytical Challenges : Branched isomers of pimelic acid (e.g., 2-methylpimelic acid) can mimic this compound in mass spectrometry but are distinguishable via gas chromatography retention times .

Glutaric Acid (C₅H₈O₄)

  • Functional Overlap : Both glutaric and suberic acids are used in polymer modification, but this compound’s longer chain enhances hydrophobic interactions in betulin cocrystals, slowing drug release compared to shorter-chain acids like adipic acid .

Data Tables

Table 1: Physicochemical Properties of Dicarboxylic Acids

Compound Chain Length Melting Point (°C) Water Solubility (g/L) Key Industrial Use
This compound C8 143 2.46 Polymers, pharmaceuticals
Adipic acid C6 152 15.0 Nylon-6,6, food additives
Azelaic acid C9 106 2.14 Dermatology, biocides
Sebacic acid C10 133 1.0 Bioplastics, lubricants

Table 2: Enzymatic Inhibition of Mj-DAPDC

Compound Apparent Kᵢ (mM) Inhibition Mechanism
Azelaic acid 0.4 Flexible aliphatic chain enhances binding
Adipic acid 1.2 Electrostatic repulsion with Glu363B
This compound >10 Rigidity from unsaturated bonds
2,4-Pentenedioic acid >10 Conformational inflexibility

Source:

Key Research Findings

Metabolic Regulation : this compound excretion is elevated in Ppara-null mice but suppressed in obese humans, suggesting peroxisome proliferator-activated receptor alpha (PPARα) modulates its metabolism .

Bacterial Modulation : this compound promotes growth of specific marine bacteria, while azelaic acid inhibits competitors, illustrating ecological niche partitioning via chain-length specificity .

Biological Activity

Suberic acid, a dicarboxylic acid with the chemical formula C8H14O4, is gaining attention for its potential biological activities, particularly in dermatological applications. This article reviews recent findings on the biological activity of this compound, focusing on its effects on collagen synthesis, anti-photoaging properties, and underlying molecular mechanisms.

  • Molecular Formula : C8H14O4
  • Structure : this compound is a colorless crystalline compound with two carboxylic acid functional groups.

1. Collagen Synthesis Promotion

Recent studies have demonstrated that this compound can enhance collagen synthesis in human dermal fibroblasts. A notable study revealed that this compound activates the olfactory receptor OR10A3, leading to increased collagen production in UVB-irradiated Hs68 cells. The activation of this receptor stimulates the cAMP-Akt signaling pathway, which is crucial for collagen synthesis.

  • Key Findings :
    • This compound treatment resulted in a dose-dependent increase in procollagen production, with saturation observed around 100 µM concentration .
    • The WST-8 assay indicated no cytotoxicity up to 400 µM this compound .

2. Anti-photoaging Effects

This compound has been shown to protect against UVB-induced skin photoaging. In a study involving hairless mice exposed to UVB radiation, dietary supplementation with this compound significantly reduced skin dryness, wrinkle formation, and epidermal thickness.

  • Study Design :
    • Mice were fed diets containing varying concentrations of this compound (0.05%, 0.1%, and 0.2%) for ten weeks.
    • Results indicated a significant reduction in wrinkle formation and skin dryness in a dose-dependent manner .

3. Molecular Mechanisms

The protective effects of this compound against UVB-induced damage are attributed to its modulation of various signaling pathways:

  • Transforming Growth Factor-beta (TGF-β) Pathway : this compound upregulates TGF-β signaling, promoting collagen synthesis while inhibiting matrix metalloproteinases (MMPs) that degrade extracellular matrix components .
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : It downregulates MAPK pathway molecules involved in inflammation and cellular stress responses .

Table 1: Effects of this compound on Collagen Production

Concentration (µM)Procollagen Production (Relative Units)Cytotoxicity Observed
0BaselineNo
50IncreasedNo
100Saturated IncreaseNo
200Slight DecreaseNo
400No Significant ChangeNo

Table 2: Impact of Dietary this compound on Skin Parameters in Mice

Concentration (%)Wrinkle Formation Reduction (%)Epidermal Thickness Reduction (%)Skin Dryness Score Reduction
0.052015Moderate
0.13525Significant
0.25040High

Case Studies

Several case studies highlight the effectiveness of this compound in mitigating skin aging:

  • Case Study A : In a controlled trial with hairless mice, those receiving this compound showed a marked decrease in wrinkle depth and density compared to the control group subjected to UVB without treatment.
  • Case Study B : Human dermal fibroblasts treated with this compound exhibited increased collagen I and III production, supporting its potential use in cosmetic formulations aimed at skin rejuvenation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing suberic acid in laboratory settings?

this compound (octanedioic acid) is commonly synthesized via oxidation of suberone (cyclooctanone) using nitric acid or potassium permanganate under controlled conditions . Alternative methods include microbial fermentation pathways, where specific bacterial strains metabolize fatty acids to produce dicarboxylic acids like this compound . For purification, recrystallization from ethanol or aqueous solutions is standard, though advanced techniques like solid-phase extraction (SPE) may enhance purity for analytical applications .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity in detecting low concentrations in metabolomic studies . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical to confirm functional groups and molecular integrity .

Q. How should this compound be stored to ensure stability in experimental settings?

Store this compound in airtight containers under inert atmospheres (e.g., nitrogen) to prevent oxidation. Desiccants like silica gel are recommended to avoid hygroscopic degradation . For long-term stability, maintain temperatures below 4°C, particularly for solutions in polar solvents .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound as a biomarker in cancer metabolism?

Metabolomic profiling requires rigorous control of sample matrices (e.g., urine, serum) to minimize confounding factors. Use isotope-labeled internal standards (e.g., ¹³C-suberic acid) for accurate quantification in mass spectrometry . Cohort studies should stratify participants by cancer stage and subtype, as this compound levels may correlate with mitochondrial dysfunction in specific malignancies .

Q. How can researchers resolve contradictions in solubility data for this compound in aqueous systems?

Discrepancies in solubility (e.g., κ = 0.001 in aerosol studies vs. bulk solution measurements) arise from experimental conditions. Surface tension effects at interfaces and temperature-dependent non-ideality in concentrated solutions must be accounted for . Validate solubility via dynamic vapor sorption (DVS) or atomic force microscopy (AFM) to reconcile bulk vs. surface properties .

Q. What methodological strategies address challenges in synthesizing this compound derivatives for drug discovery?

Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to enhance yield in esterification or amidation reactions. Computational modeling (e.g., density functional theory) can predict reactivity of carboxyl groups, guiding selective functionalization . Validate derivatives using tandem MS/MS and X-ray crystallography to confirm regioselectivity .

Q. How can conflicting NMR and computational data on this compound’s conformational dynamics be reconciled?

Combine experimental NMR relaxation studies with molecular dynamics simulations to model rotational barriers of the alkyl chain. Cross-validate using variable-temperature NMR and circular dichroism (CD) spectroscopy to assess temperature-dependent conformational shifts .

Q. Methodological Guidelines

Q. What protocols ensure reproducibility in this compound-based polymer synthesis?

Document monomer-to-initiator ratios, reaction times, and purification steps meticulously. Use gel permeation chromatography (GPC) to verify molecular weight distributions and differential scanning calorimetry (DSC) to characterize thermal stability . Peer-reviewed journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections for replication .

Q. How should researchers design controls for this compound toxicity assays in cell cultures?

Include vehicle controls (e.g., solvent-only treatments) and reference compounds (e.g., known cytotoxins) to benchmark responses. Measure mitochondrial respiration (via Seahorse assays) and reactive oxygen species (ROS) generation to distinguish specific toxicity mechanisms .

Q. What statistical approaches are appropriate for analyzing this compound’s role in metabolic pathways?

Multivariate analysis (e.g., principal component analysis) can identify correlations between this compound levels and metabolic phenotypes. Pathway enrichment tools (e.g., MetaboAnalyst) integrate fluxomics data to map interactions within the tricarboxylic acid (TCA) cycle and β-oxidation pathways .

Properties

IUPAC Name

octanedioic acid
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InChI

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)
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InChI Key

TYFQFVWCELRYAO-UHFFFAOYSA-N
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Canonical SMILES

C(CCCC(=O)O)CCC(=O)O
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Molecular Formula

C8H14O4
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DSSTOX Substance ID

DTXSID8021644
Record name Octanedioic acid
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Molecular Weight

174.19 g/mol
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Physical Description

Other Solid, Solid
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Boiling Point

345.50 °C. @ 760.00 mm Hg
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Solubility

11.9 mg/mL
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CAS No.

505-48-6, 68937-72-4
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Melting Point

144 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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